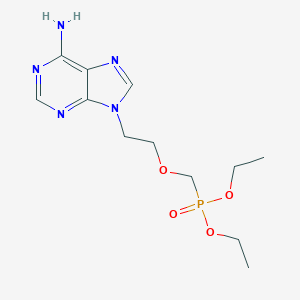

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACBMARVYGBCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332903 | |

| Record name | Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116384-53-3 | |

| Record name | Diethyl P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116384-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl P-((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116384533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate (CAS No. 116384-53-3) is a member of the acyclic nucleoside phosphonate family. These compounds are structurally analogous to nucleotides but feature a crucial modification: the phosphate group is replaced by a phosphonate moiety, and the ribose sugar is replaced by an acyclic side chain. This structural design allows them to act as potent and often broad-spectrum antiviral agents. The diethyl ester form of the phosphonate is a common prodrug strategy to mask the negative charges of the phosphonic acid, thereby improving cell membrane permeability. Once inside the cell, cellular enzymes are expected to hydrolyze the ethyl esters to release the active phosphonic acid.

Table 1: Compound Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 9-[2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine | |

| CAS Number | 116384-53-3 | |

| Molecular Formula | C₁₂H₂₀N₅O₄P | |

| Molecular Weight | 329.29 g/mol |

| Appearance | Light yellow liquid (predicted) | |

Synthesis Pathway

A general and widely utilized method for the synthesis of N9-substituted purine derivatives involves the alkylation of adenine. For the target compound, this would entail the reaction of adenine with a suitable electrophile, specifically a diethyl phosphonate derivative bearing a leaving group on the ethoxy-methyl side chain. The primary challenge in adenine alkylation is regioselectivity, as reactions can occur at various nitrogen atoms (N1, N3, N7, N9). However, the N9 position is generally favored, and reaction conditions can be optimized to enhance this selectivity.

A plausible synthetic route is the nucleophilic substitution reaction between adenine and a pre-synthesized side-chain precursor, Diethyl ((2-bromoethoxy)methyl)phosphonate or a tosylated equivalent.

Caption: General workflow for the synthesis via N9-alkylation of adenine.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on the synthesis of analogous acyclic nucleoside phosphonates. Optimization may be required.

Materials:

-

Adenine

-

Diethyl ((2-bromoethoxy)methyl)phosphonate (or Diethyl ((2-tosyloxyethoxy)methyl)phosphonate)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add adenine (1.0 equivalent).

-

Deprotonation: Add anhydrous DMF to the flask to create a suspension. While stirring, add a suitable base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the adenine anion. Alternatively, a weaker base like potassium carbonate (2-3 equivalents) can be used, often requiring elevated temperatures (e.g., 60-80 °C).

-

Alkylation: Dissolve Diethyl ((2-bromoethoxy)methyl)phosphonate (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the adenine anion suspension at room temperature.

-

Reaction Monitoring: Let the reaction stir at room temperature (or the elevated temperature if using K₂CO₃) for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5-10% Methanol in Dichloromethane).

-

Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench any excess NaH by the slow addition of water or isopropanol. Remove the DMF under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to isolate the pure this compound.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Required Characterization Data

| Technique | Parameter | Expected Observations |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm), Multiplicity, Coupling Constants (J, Hz), Integration | Signals corresponding to adenine protons (H-2, H-8), the ethoxy protons of the phosphonate, and the protons of the acyclic side chain. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Resonances for all unique carbon atoms in the purine ring, the side chain, and the diethyl phosphonate group. |

| ³¹P NMR | Chemical Shift (δ, ppm) | A single peak characteristic of the phosphonate ester environment. |

| Mass Spectrometry | m/z | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (329.29). |

| HPLC | Retention Time, Peak Area | A single major peak indicating the purity of the compound. |

Note: As of the last update, specific, publicly available spectral data for this compound is limited. Researchers should perform full characterization upon synthesis.

Biological Activity and Signaling Pathway

Acyclic nucleoside phosphonates are known to exert their antiviral effects by targeting viral DNA polymerases or reverse transcriptases. The diethyl ester prodrug is designed to be cell-permeable.

Caption: Intracellular activation and mechanism of action for acyclic nucleoside phosphonates.

Mechanism of Action

-

Cellular Uptake and Activation: The neutral, lipophilic diethyl ester prodrug passively diffuses across the cell membrane into the cytoplasm.

-

Ester Hydrolysis: Cellular esterases cleave the two ethyl groups, unmasking the negatively charged phosphonate group to yield the parent acyclic nucleoside phosphonate.

-

Phosphorylation: Cellular kinases recognize the phosphonate as a nucleoside monophosphate mimic and catalyze two successive phosphorylation steps, converting it into the active diphosphate metabolite (ANP-diphosphate).

-

Inhibition of Viral Polymerase: The ANP-diphosphate, being structurally similar to a natural deoxyadenosine triphosphate (dATP), competes with it for the active site of the viral DNA polymerase or reverse transcriptase.

-

Chain Termination: Upon incorporation into the growing viral DNA strand, the acyclic nature of the side chain, which lacks the 3'-hydroxyl group necessary for further elongation, leads to immediate termination of DNA synthesis, thus halting viral replication.

This mechanism, which bypasses the need for an initial phosphorylation step by a virus-encoded kinase, allows ANPs to be effective against viruses that lack such enzymes or have developed resistance through kinase mutations.

Conclusion

This compound is a promising compound within the well-established class of antiviral acyclic nucleoside phosphonates. Its synthesis is achievable through standard organic chemistry methodologies, primarily involving the N9-alkylation of adenine. Its characterization relies on a combination of spectroscopic and chromatographic techniques. The anticipated mechanism of action aligns with that of other successful ANP drugs, involving intracellular activation and subsequent inhibition and termination of viral DNA synthesis. This guide provides a foundational framework for researchers to synthesize, characterize, and further investigate the therapeutic potential of this molecule.

The Core Mechanism of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate: An In-Depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Foreword: Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, a diethyl ester prodrug of 9-(2-phosphonomethoxyethyl)adenine (PMEA or adefovir), represents a key class of acyclic nucleoside phosphonates (ANPs) with broad-spectrum antiviral activity. This technical guide elucidates the intricate molecular mechanisms that underpin its efficacy against a range of DNA viruses and retroviruses. By delving into its intracellular activation, interaction with viral polymerases, and the experimental methodologies used for its characterization, this document aims to provide a comprehensive resource for the scientific community engaged in antiviral research and development.

Overview of the Mechanism of Action

This compound acts as a prodrug, facilitating enhanced cellular permeability due to the lipophilic nature of the diethyl ester groups. Once inside the host cell, it undergoes metabolic activation to its pharmacologically active form, PMEA diphosphate (PMEApp). This active metabolite then selectively inhibits viral DNA synthesis. The core mechanism can be dissected into three key stages: cellular uptake and activation, inhibition of viral DNA polymerase, and chain termination of the nascent viral DNA.

Cellular Uptake and Intracellular Phosphorylation

The journey of Diethyl PMEA as an antiviral agent begins with its passive diffusion across the cell membrane. The ethyl ester moieties mask the negatively charged phosphonate group, rendering the molecule more lipophilic and facilitating its entry into the cell.

Inside the cytoplasm, host cellular enzymes hydrolyze the ester bonds, releasing the parent compound, PMEA. This initial conversion is crucial for trapping the molecule within the cell. Subsequently, PMEA, which is an analogue of adenosine monophosphate (AMP), undergoes two successive phosphorylation steps catalyzed by host cell kinases to yield the active diphosphate metabolite, PMEApp.[1]

-

Step 1: PMEA to PMEA monophosphate (PMEAp): This conversion is mediated by cellular phosphokinases.

-

Step 2: PMEAp to PMEA diphosphate (PMEApp): A second phosphorylation event, also carried out by host cell kinases, results in the formation of the active antiviral agent.

This intracellular phosphorylation is a critical activation step, transforming the inert prodrug into a potent inhibitor of viral replication.

Inhibition of Viral DNA Polymerase and Reverse Transcriptase

The active metabolite, PMEApp, is a structural analog of deoxyadenosine triphosphate (dATP). This structural mimicry allows it to act as a competitive inhibitor of viral DNA polymerases and reverse transcriptases. PMEApp competes with the natural substrate, dATP, for the active site of the viral polymerase. The affinity of PMEApp for some viral polymerases is significantly higher than for host cell DNA polymerases, which contributes to its selective antiviral activity and favorable therapeutic index.

For instance, the diphosphate of PMEA has been shown to be a potent inhibitor of human cytomegalovirus (HCMV) DNA polymerase and herpes simplex virus type 1 (HSV-1) DNA polymerase.[2][3]

DNA Chain Termination

Upon binding to the viral polymerase, PMEApp can be incorporated into the growing viral DNA chain. However, unlike dATP, the acyclic nature of the side chain in PMEA lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This absence of a 3'-OH group leads to the termination of DNA chain elongation, effectively halting viral replication. This mechanism of action as a chain terminator is a hallmark of many successful nucleoside and nucleotide analog antiviral drugs.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and safety of an antiviral agent are quantitatively assessed by determining its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| HIV-1 | MT-2 | p24 antigen reduction | ~0.6 | ~1,200 | ~2,000 | [4] |

| HIV-1 | PBMCs | p24 antigen reduction | ~0.2 | ~1,250 | ~6,250 | [4] |

| HSV-1 | - | - | - | - | - | - |

| HCMV | - | Plaque Reduction | - | - | - | [3] |

Note: Data for PMEA (adefovir) is presented, as Diethyl PMEA is its prodrug. EC₅₀ and CC₅₀ values can vary depending on the specific viral strain, cell line, and assay conditions used.

| Enzyme | Inhibition Constant (Ki) (µM) | Reference |

| HSV-1 DNA Polymerase | 0.03 (for a related compound) | [2] |

| HIV-1 Reverse Transcriptase | - | - |

Note: The Ki value for HSV-1 DNA polymerase is for 2-amino-PMEApp, a closely related analog, indicating the high potency of this class of compounds.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the antiviral activity of Diethyl PMEA.

Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

Diethyl PMEA

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of Diethyl PMEA in DMEM with 2% FBS.

-

Infection: When cells are confluent, aspirate the growth medium and infect the cells with HSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayer with methylcellulose medium containing the various concentrations of Diethyl PMEA. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

Staining: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the plaque number by 50%.

HIV-1 p24 Antigen Assay

This assay measures the amount of HIV-1 p24 capsid protein produced in infected cells, which is an indicator of viral replication.

Materials:

-

MT-4 cells (or other susceptible T-cell line)

-

HIV-1 stock (e.g., IIIB strain)

-

Diethyl PMEA

-

RPMI-1640 medium with 10% FBS

-

96-well plates

-

Commercial HIV-1 p24 Antigen ELISA kit

Procedure:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Compound Dilution: Prepare serial dilutions of Diethyl PMEA in RPMI-1640 medium.

-

Infection and Treatment: Add the diluted compound to the cells, followed by the addition of HIV-1 at a specific MOI. Include virus and cell controls.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the recombinant p24 standards provided in the kit. Determine the concentration of p24 in each sample. Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. The EC₅₀ is the concentration of the compound that inhibits p24 production by 50%.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active metabolite, PMEApp, on the activity of purified viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase (e.g., from HSV or recombinant HIV-1 reverse transcriptase)

-

PMEApp

-

Activated DNA template-primer (e.g., poly(dA)-oligo(dT))

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)

-

Reaction buffer containing MgCl₂, DTT, and other necessary components

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, activated DNA template-primer, and varying concentrations of PMEApp.

-

Enzyme Addition: Add the purified viral DNA polymerase to initiate the reaction.

-

Substrate Addition: Start the polymerization reaction by adding the mixture of dNTPs, including the radiolabeled dNTP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA and collect it on glass fiber filters by vacuum filtration.

-

Quantification: Wash the filters to remove unincorporated radiolabeled dNTPs. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the rate of DNA synthesis at each concentration of PMEApp. The inhibition constant (Ki) can be calculated by fitting the data to appropriate enzyme inhibition models.

Conclusion

This compound exemplifies a successful prodrug strategy for the delivery of a potent antiviral agent. Its mechanism of action, centered on the intracellular generation of PMEApp and the subsequent inhibition and termination of viral DNA synthesis, provides a robust and selective means of combating a variety of viral pathogens. The experimental protocols and quantitative data presented in this guide offer a foundational framework for the continued investigation and development of this important class of antiviral compounds. A thorough understanding of its molecular interactions and the methods to evaluate its efficacy is paramount for the design of next-generation antiviral therapies.

References

A Technical Guide to the In Vitro Conversion of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate to PMEA (Adefovir)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the in vitro conversion of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, a key intermediate, to 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), widely known as Adefovir. Adefovir is an essential antiviral agent, and understanding the final de-esterification step from its diethyl phosphonate precursor is critical for its synthesis and development. This document outlines the primary chemical methods for this conversion, supported by experimental protocols and quantitative data from scientific literature. It also explores the conceptual basis for potential enzymatic conversion in biological systems, drawing parallels with established phosphonate prodrugs. The guide includes detailed chemical pathway and experimental workflow diagrams to facilitate comprehension and application in a research and development setting.

Introduction

Adefovir (PMEA) is a potent acyclic nucleotide analog with significant activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[1][2] Its mechanism of action involves intracellular phosphorylation to adefovir diphosphate, which then acts as a competitive inhibitor and chain terminator of viral DNA polymerase.[3][4] The synthesis of Adefovir often involves the preparation of a phosphonate ester intermediate, this compound. The final and crucial step in this synthesis is the dealkylation of this diethyl ester to yield the active phosphonic acid, PMEA.

While Adefovir Dipivoxil is the well-known oral prodrug of Adefovir, designed for rapid enzymatic cleavage in the body, the diethyl phosphonate intermediate is typically converted through chemical means in a laboratory setting.[4][5] This guide focuses specifically on the in vitro conversion of this diethyl precursor to PMEA, detailing the established chemical methodologies.

Chemical Conversion Pathway

The conversion of this compound to PMEA is a dealkylation reaction that removes the two ethyl groups from the phosphonate moiety. The most widely employed and effective method for this transformation is treatment with a silyl halide, typically trimethylsilyl bromide (TMSBr).[6]

The reaction mechanism involves the silylation of the phosphonate oxygen atoms, followed by the nucleophilic attack of the bromide ion on the ethyl groups, leading to the formation of a bis(trimethylsilyl) ester intermediate. This intermediate is then readily hydrolyzed during aqueous workup to yield the final phosphonic acid, PMEA.

Caption: Chemical dealkylation of the diethyl phosphonate to PMEA.

Experimental Protocols

This section details a representative protocol for the chemical conversion of this compound to PMEA based on established synthetic routes.[6]

Protocol: Dealkylation using Trimethylsilyl Bromide (TMSBr)

-

Preparation: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl bromide (TMSBr) (typically 2.2 to 3.0 equivalents) dropwise to the stirred solution.

-

Incubation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 12 to 24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup: Upon completion, carefully quench the reaction by adding methanol or water. Remove the solvent under reduced pressure (in vacuo).

-

Purification: The crude product is often purified by recrystallization from a solvent system like water/ethanol or by ion-exchange chromatography to yield pure PMEA.

Quantitative Data

The efficiency of the chemical conversion is critical for the overall yield of Adefovir synthesis. The table below summarizes representative quantitative data for the dealkylation step.

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

| This compound | TMSBr | Acetonitrile | High | [6] |

| Di-tert-butyl phosphonate intermediate | Aq. Acid | Not specified | 64 | [7] |

Note: While the reference[6] describes this dealkylation as the final step, a specific numerical yield for this individual step is not provided, though it is implied to be a high-conversion reaction. The 64% yield in the second entry refers to a two-step sequence starting from a different phosphonate ester but illustrates a typical efficiency for such conversions.[7]

In Vitro Enzymatic Conversion: A Conceptual Overview

While chemical synthesis is the standard method for converting the diethyl intermediate to PMEA, it is valuable for drug development professionals to consider the potential for enzymatic hydrolysis. In biological systems, phosphonate esters can be cleaved by various esterases, such as phosphodiesterases or carboxylesterases.[8] This is the principle behind ester-based prodrugs like Adefovir Dipivoxil, which are designed for efficient enzymatic activation.[9]

The diethyl ester is significantly less labile than the pivaloyloxymethyl (POM) esters of Adefovir Dipivoxil and is therefore not considered an efficient prodrug.[5][10] However, some degree of enzymatic conversion in an in vitro system (e.g., liver homogenates, plasma) is conceivable. A generalized workflow for assessing such a conversion is presented below.

Caption: A conceptual workflow for evaluating enzymatic conversion.

Conclusion

The conversion of this compound to PMEA is a fundamental step in the synthesis of the antiviral drug Adefovir. The standard and most effective method for this transformation in an in vitro laboratory setting is chemical dealkylation using trimethylsilyl bromide. This process is robust and provides the active phosphonic acid in high purity. While the potential for enzymatic conversion exists, the diethyl ester is not an efficient substrate for the esterases that activate clinically used prodrugs like Adefovir Dipivoxil. This guide provides the essential technical details, protocols, and conceptual frameworks for researchers and scientists working on the synthesis and development of Adefovir and related nucleotide analogs.

References

- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. scialert.net [scialert.net]

- 6. An improved synthesis of adefovir and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and metabolism of selected prodrugs of PMEA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a key intermediate in the synthesis of Adefovir Dipivoxil, an orally bioavailable prodrug of Adefovir. Adefovir is a potent acyclic nucleoside phosphonate analog with significant antiviral activity against the hepatitis B virus (HBV) and was historically studied for its effects against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of the structural analysis of this pivotal precursor, detailing its synthesis, spectroscopic properties, and the biological context of its active pharmaceutical ingredient.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N9-[2-(diethoxyphosphorylmethoxy)ethyl]adenine, Diethyl PMEA |

| CAS Number | 116384-53-3 |

| Molecular Formula | C₁₂H₂₀N₅O₄P |

| Molecular Weight | 329.29 g/mol |

| Appearance | Colorless solid |

Synthesis

An improved and robust synthetic route for this compound (referred to as compound 6 in the literature) has been described by Jones et al. (2019). This method avoids the use of capricious reagents and hazardous solvents, offering higher yields and scalability.

Experimental Protocol: Synthesis of this compound (6)

Materials:

-

Adenine

-

O,O-diethyl ((2-iodoethoxy)methyl)phosphonate (14)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of adenine (1.00 equivalent) in anhydrous DMF, potassium carbonate (2.00 equivalents) is added.

-

The suspension is stirred at room temperature for 30 minutes.

-

O,O-diethyl ((2-iodoethoxy)methyl)phosphonate (14) (1.05 equivalents) is added, and the reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography (e.g., 10% methanol in dichloromethane) to yield this compound as a colorless solid.

This protocol is adapted from the improved synthesis described by Jones et al. (2019).

Structural Characterization

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data is based on the characterization reported by Jones et al. (2019).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.35 | s | 1H | Ar-H (C2-H) |

| 7.93 | s | 1H | Ar-H (C8-H) |

| 5.86 | br s | 2H | -NH₂ |

| 4.33 | t, J = 5.0 Hz | 2H | N-CH₂- |

| 4.07-3.99 | m | 4H | -O-CH₂(CH₃)₂ |

| 3.82 | t, J = 5.0 Hz | 2H | -O-CH₂- (ethoxy) |

| 3.76 | d, J = 8.2 Hz | 2H | P-CH₂-O- |

| 1.28 | t, J = 7.1 Hz | 6H | -O-CH₂(CH₃)₂ |

Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.4 | C6 |

| 152.9 | C2 |

| 149.8 | C4 |

| 141.1 | C8 |

| 119.5 | C5 |

| 69.1 (d, J = 10.0 Hz) | -O-CH₂- (ethoxy) |

| 65.2 (d, J = 168.0 Hz) | P-CH₂-O- |

| 62.5 (d, J = 6.6 Hz) | -O-CH₂(CH₃)₂ |

| 43.9 | N-CH₂- |

| 16.4 (d, J = 5.9 Hz) | -O-CH₂(CH₃)₂ |

Table 3: ³¹P NMR Spectral Data (162 MHz, CDCl₃)

| Chemical Shift (δ, ppm) |

| 21.3 |

Mass Spectrometry and X-ray Crystallography

As of the latest literature review, detailed high-resolution mass spectrometry fragmentation data and a single-crystal X-ray structure for this compound have not been published. The primary focus of analytical studies has been on the active drug, Adefovir, and its prodrug, Adefovir Dipivoxil.

Biological Relevance and Mechanism of Action

This compound is a precursor to the antiviral agent Adefovir. It does not possess intrinsic antiviral activity. Its significance lies in its role in the synthesis of Adefovir Dipivoxil, which is designed to enhance the oral bioavailability of Adefovir.

Activation Pathway and Mechanism of Action of Adefovir

-

Prodrug Administration: Adefovir Dipivoxil is administered orally.

-

Hydrolysis: In the body, esterases cleave the pivaloyloxymethyl (POM) groups, releasing Adefovir.

-

Phosphorylation: Cellular kinases phosphorylate Adefovir to its active diphosphate form, Adefovir diphosphate.

-

Inhibition of Viral Replication: Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase). It mimics the natural substrate, deoxyadenosine triphosphate (dATP).

-

Chain Termination: Incorporation of Adefovir diphosphate into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[1][2][3]

Conclusion

This compound is a structurally well-characterized intermediate essential for the synthesis of the antiviral drug Adefovir. While it does not exhibit direct biological activity, its chemical properties and the efficiency of its synthesis are critical for the production of its corresponding therapeutic agent. The detailed spectroscopic data provided in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the quality control and further investigation of this and related compounds. Future studies disclosing high-resolution mass spectrometry and single-crystal X-ray diffraction data would further complete the structural understanding of this important molecule.

References

- 1. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 2. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

An In-depth Technical Guide to the Antiviral Spectrum of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antiviral spectrum of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, the diethyl ester of adefovir. Adefovir, clinically available as the prodrug adefovir dipivoxil, is a nucleotide analog reverse transcriptase inhibitor with established efficacy against Hepatitis B Virus (HBV). This document delves into its broader antiviral activities against other viruses, presenting quantitative data, detailed experimental methodologies for assessing its efficacy, and visual representations of its mechanism of action and experimental workflows. The information compiled herein is intended to serve as a critical resource for researchers engaged in antiviral drug discovery and development.

Introduction

This compound is a key antecedent in the development of adefovir dipivoxil (Hepsera®), a cornerstone in the management of chronic hepatitis B. As a prodrug, adefovir dipivoxil is metabolized in the body to its active form, adefovir, which then undergoes intracellular phosphorylation to adefovir diphosphate. This active metabolite acts as a potent inhibitor of viral DNA synthesis. While its clinical application is primarily for HBV, adefovir has demonstrated a broader spectrum of antiviral activity in vitro. This guide aims to consolidate the available data on its full antiviral profile.

Mechanism of Action

Upon oral administration, the prodrug adefovir dipivoxil is rapidly converted to adefovir.[1] Adefovir is then phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate.[2][3] This active metabolite inhibits viral DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[2] Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[2][3]

The phosphorylation of adefovir is a two-step process. The first phosphorylation to adefovir monophosphate is catalyzed by adenylate kinase 2 (AK2). The subsequent phosphorylation to the active adefovir diphosphate is carried out by nucleoside diphosphate kinases (NDPKs).

Antiviral Spectrum: Quantitative Data

The antiviral activity of adefovir has been evaluated against a range of DNA viruses. The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50), providing a quantitative measure of its potency and therapeutic window.

Table 1: Antiviral Activity against Hepatitis B Virus (HBV)

| Virus Strain | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Wild-Type HBV | HepG2 2.2.15 | 0.04 - 0.7 | >50 | ~285 - 5000 | [4] |

| Lamivudine-Resistant HBV | Not Specified | Similar to Wild-Type | Not Specified | Not Specified | [5] |

Table 2: Antiviral Activity against Herpesviruses

| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Human Herpesvirus 8 (HHV-8) | BCBL-1 | 18.00 | Not Specified | Not Specified | [6] |

| Herpes Simplex Virus (HSV) | - | - | - | - | |

| Varicella-Zoster Virus (VZV) | - | - | - | - | |

| Epstein-Barr Virus (EBV) | - | - | - | - | |

| Human Cytomegalovirus (HCMV) | - | - | - | - |

Data for HSV, VZV, EBV, and HCMV are not available in the searched literature. Adefovir has been described as having activity against a broad spectrum of herpesviruses, but specific quantitative data is limited.[7]

Experimental Protocols

Determination of Anti-HBV Activity in HepG2.2.15 Cells

This protocol describes the determination of the 50% effective concentration (EC50) of adefovir against HBV by quantifying the reduction in extracellular HBV DNA using quantitative real-time PCR (qPCR).

4.1.1. Materials

-

Cell Line: HepG2.2.15 cells (stably transfected with the HBV genome).[8]

-

Culture Medium: DMEM supplemented with 10% FBS, penicillin-streptomycin, and G418 for selective pressure.[9]

-

Reagents: this compound (Adefovir), DNA extraction kit, qPCR master mix, HBV-specific primers and probe.

4.1.2. Procedure

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.

-

Compound Treatment: After cell adherence, treat the cells with serial dilutions of adefovir. Include a no-drug control.

-

Incubation: Incubate the plates for a defined period (e.g., 6-9 days), with media and compound changes every 2-3 days.

-

Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

qPCR Analysis: Quantify the HBV DNA in the extracts using a real-time PCR assay with primers and a probe targeting a conserved region of the HBV genome.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[10]

Table 3: Example Primers and Probe for HBV DNA Quantification

| Oligonucleotide | Sequence (5' to 3') | Target Region |

| Forward Primer | GACTYGTGGTGGACTTCTC | S gene |

| Reverse Primer | TCAGCAAAYACTYGGCA | S gene |

| Probe | (FAM)-...-(TAMRA) | S gene |

Note: Specific probe sequences are often proprietary. The selection of primers and probes should be validated for the specific HBV genotype being studied.[1][11]

Plaque Reduction Assay for Antiviral Activity against Lytic Viruses (e.g., Herpesviruses)

This protocol provides a general framework for determining the antiviral activity of a compound against viruses that form plaques in cell culture.

4.2.1. Materials

-

Cell Line: A cell line susceptible to the virus of interest (e.g., Vero cells for HSV, MRC-5 for VZV).

-

Virus Stock: A titrated stock of the virus.

-

Overlay Medium: A semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread.

-

Staining Solution: Crystal violet or other suitable stain to visualize plaques.

4.2.2. Procedure

-

Cell Seeding: Seed susceptible cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Addition: Pretreat the cell monolayer with various concentrations of the test compound for a specified time. Then, infect the cells with a known amount of virus (multiplicity of infection, MOI) that will produce a countable number of plaques.

-

Virus Adsorption: Incubate the plates to allow the virus to adsorb to the cells.

-

Overlay Application: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates for several days until visible plaques are formed in the no-drug control wells.

-

Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. The IC50 is the concentration that reduces the plaque number by 50%.[12][13][14][15]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound.

4.3.1. Materials

-

Cell Line: The same cell line used in the antiviral assay (or a related line).

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

4.3.2. Procedure

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same serial dilutions of the compound used in the antiviral assay.

-

Incubation: Incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is determined from the dose-response curve.[2][16][17][18][19]

Conclusion

This compound, as the parent compound of the clinically significant antiviral adefovir, exhibits potent and selective activity against Hepatitis B Virus, including lamivudine-resistant strains. While its activity against various herpesviruses has been noted, there is a need for more comprehensive quantitative data to fully delineate its antiviral spectrum. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this and other novel antiviral candidates. The provided data and methodologies serve as a valuable resource for the scientific community dedicated to advancing antiviral therapies.

References

- 1. biosyn.com [biosyn.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Susceptibility of Human Herpesvirus 8 to Antiviral Drugs by Quantitative Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tenofovir prodrugs potently inhibit Epstein–Barr virus lytic DNA replication by targeting the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cytion.com [cytion.com]

- 9. wjgnet.com [wjgnet.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. asm.org [asm.org]

- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 16. benchchem.com [benchchem.com]

- 17. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. texaschildrens.org [texaschildrens.org]

The Pharmacokinetics of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, the prodrug of the antiviral agent adefovir. Marketed as adefovir dipivoxil, this compound is a critical therapy for chronic hepatitis B virus (HBV) infection. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing therapeutic strategies and ensuring patient safety. This document synthesizes key quantitative data, details established experimental protocols for its analysis, and provides visual representations of its metabolic pathway and analytical workflows to support researchers and drug development professionals in the field.

Introduction

This compound, hereafter referred to as adefovir dipivoxil, is an orally administered diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1] The prodrug design significantly enhances the oral bioavailability of the parent compound, adefovir.[1] Following oral administration, adefovir dipivoxil undergoes rapid hydrolysis to adefovir, which is then phosphorylated by cellular kinases to its active diphosphate metabolite.[2] This active form, adefovir diphosphate, acts as a competitive inhibitor of HBV DNA polymerase, leading to the termination of viral DNA chain elongation and suppression of viral replication.[2][3] This guide delves into the critical pharmacokinetic parameters that govern the clinical efficacy and safety of this important antiviral agent.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of adefovir following the oral administration of its prodrug, adefovir dipivoxil, have been characterized in healthy volunteers and patients with chronic hepatitis B. The key parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of Adefovir in Adults

| Parameter | Value | Reference |

| Dose | 10 mg Adefovir Dipivoxil | [2] |

| Bioavailability (F) | ~59% | [2] |

| Tmax (median) | 1.75 hours (range: 0.58 - 4.00) | [2] |

| Cmax (mean ± SD) | 18.4 ± 6.26 ng/mL | [2] |

| AUC0-∞ (mean ± SD) | 220 ± 70.0 ng·h/mL | [2] |

| Terminal Elimination Half-life (t1/2) | 7.48 ± 1.65 hours | [2] |

Table 2: Additional Pharmacokinetic Properties of Adefovir

| Parameter | Value | Reference |

| Plasma Protein Binding | ≤ 4% | [1] |

| Volume of Distribution (Vd) at steady-state | 392 ± 75 mL/kg (1.0 mg/kg/day IV) | [1] |

| Renal Excretion (% of dose as adefovir in urine) | ~45% over 24 hours | [2] |

| Effect of Food on Absorption | No significant effect | [1] |

Experimental Protocols

The determination of adefovir's pharmacokinetic profile relies on robust bioanalytical methods and well-designed clinical studies.

Bioanalytical Method for Adefovir in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying adefovir in human plasma.

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., a stable isotope-labeled adefovir).

-

Perform protein precipitation by adding 300 µL of methanol.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for adefovir and the internal standard are monitored. For adefovir, a common transition is m/z 274.1 → 162.1.

-

Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. The lower limit of quantification (LLOQ) is typically around 1 ng/mL.

-

Clinical Pharmacokinetic Study Design

-

Study Population: Healthy adult volunteers or patients with chronic hepatitis B. Key inclusion criteria often include age (e.g., 18-55 years) and normal renal and hepatic function. Exclusion criteria typically include pregnancy, breastfeeding, and use of other medications that could interfere with the pharmacokinetics of adefovir.

-

Study Design: A single-dose, open-label, crossover or parallel-group design is commonly employed.

-

Dosing: A single oral dose of 10 mg adefovir dipivoxil is administered to fasting subjects.

-

Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

In Vitro Metabolism Protocol (using Liver Microsomes)

This protocol is used to assess the metabolic stability and potential for drug-drug interactions of adefovir dipivoxil.

-

Materials: Pooled human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), and the test compound (adefovir dipivoxil).

-

Incubation:

-

Pre-incubate liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

-

Add adefovir dipivoxil (e.g., at a final concentration of 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug over time, which is used to calculate the in vitro half-life and intrinsic clearance.

Visualizations

Metabolic Activation Pathway

The following diagram illustrates the conversion of the prodrug adefovir dipivoxil to its active antiviral form.

Caption: Metabolic activation of adefovir dipivoxil to inhibit HBV replication.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the major steps involved in a typical clinical pharmacokinetic study of adefovir dipivoxil.

Caption: Workflow for a clinical pharmacokinetic study of adefovir dipivoxil.

Renal Excretion Pathway

The diagram below depicts the key transporters involved in the active renal secretion of adefovir.

Caption: Transporters involved in the active tubular secretion of adefovir.

Conclusion

The prodrug this compound is efficiently absorbed and rapidly converted to its active moiety, adefovir. It exhibits predictable pharmacokinetics with a half-life that supports once-daily dosing. The primary route of elimination for adefovir is renal, involving both glomerular filtration and active tubular secretion. The data and protocols presented in this guide provide a foundational resource for professionals engaged in the research and development of antiviral therapies, facilitating a deeper understanding of the disposition of this key therapeutic agent.

References

Intracellular activation pathway of PMEA from its diethyl ester prodrug

An In-depth Technical Guide to the Intracellular Activation of PMEA from its Ester Prodrug

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-(2-Phosphonylmethoxyethyl)adenine (PMEA), also known as adefovir, is a potent acyclic nucleotide analog with significant antiviral activity, particularly against the Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).[1] However, its dianionic nature at physiological pH results in poor cell membrane permeability and consequently low oral bioavailability. To overcome this limitation, PMEA is administered as an ester prodrug, which masks the negatively charged phosphonate group, enhances lipophilicity, and facilitates passive diffusion across the cell membrane.

The most clinically successful prodrug of PMEA is adefovir dipivoxil, a bis(pivaloyloxymethyl) or "bis-POM" ester.[2][3] While the user specified a "diethyl ester," the fundamental activation pathway involving ester hydrolysis and subsequent phosphorylation is conserved across various ester-based prodrugs. This guide will detail the intracellular activation cascade of PMEA from its ester prodrug form, focusing on the enzymatic conversions, quantitative aspects of metabolism, and the experimental protocols used for its study.

The Intracellular Activation Pathway

The conversion of the PMEA ester prodrug into its pharmacologically active form, PMEA diphosphate (adefovir diphosphate), is a multi-step enzymatic process that occurs within the target cell. The pathway can be broadly divided into two main stages: (1) Hydrolysis of the ester moieties to release PMEA, and (2) two successive phosphorylation steps to yield the active diphosphate metabolite.

Stage 1: Ester Hydrolysis

Upon entry into the cell, the ester groups of the prodrug are rapidly cleaved by ubiquitous intracellular esterases, such as carboxylesterases.[][5] This hydrolytic reaction unmasks the phosphonate group, releasing the parent compound, PMEA (adefovir), into the cytoplasm. This initial step is crucial as PMEA itself is the substrate for the subsequent phosphorylation enzymes.

Stage 2: Sequential Phosphorylation

The liberated PMEA undergoes two sequential phosphorylation reactions catalyzed by cellular kinases to become activated.

-

First Phosphorylation: PMEA is first phosphorylated to PMEA monophosphate (PMEAp or adefovir monophosphate).

-

Second Phosphorylation: PMEAp is further phosphorylated to PMEA diphosphate (PMEApp or adefovir diphosphate).[6] This is the terminal, active metabolite that exerts the antiviral effect.

The following diagram illustrates this complete intracellular activation cascade.

Mechanism of Antiviral Action

The active metabolite, PMEA diphosphate (adefovir diphosphate), acts as a competitive inhibitor of the viral DNA polymerase.[6] Structurally, it mimics the natural substrate, deoxyadenosine triphosphate (dATP).[7] PMEA diphosphate competes with dATP for incorporation into the elongating viral DNA strand. Once incorporated, it causes premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[6][8] This effectively halts viral DNA replication.[6]

The diagram below outlines this mechanism of competitive inhibition.

Quantitative Metabolic Data

The efficiency of intracellular phosphorylation and the stability of the active metabolite are key determinants of the antiviral potency of PMEA prodrugs. Studies in various hepatic cell lines have quantified the formation and persistence of PMEA metabolites.

Table 1: Intracellular Adefovir Diphosphate (PMEApp) Levels and Half-Life

| Cell Type | Incubation Concentration | PMEApp Level (pmol/10^6 cells) | Intracellular Half-Life (hours) |

|---|---|---|---|

| Hep G2 | 10 µM Adefovir | ~10 | 33 ± 3 |

| Huh-7 | 10 µM Adefovir | ~10 | 10 ± 1 |

| Primary Human Hepatocytes (Donor 1) | 10 µM Adefovir | ~10 | 48 ± 3 |

| Primary Human Hepatocytes (Donor 2) | 10 µM Adefovir | ~10 | 33 ± 2 |

Data sourced from a study on adefovir metabolism in hepatic cells.[7]

Table 2: Oral Bioavailability of PMEA from Different Ester Prodrugs in Rats

| Prodrug | Dose (PMEA equivalent) | Oral Bioavailability (%) |

|---|---|---|

| bis-POM PMEA (Adefovir Dipivoxil) | 10 mg/kg | 38.2 |

| bis-(phenyl) PMEA | 10 mg/kg | 2.46 |

| bis-(o-ethoxyphenyl) PMEA | 10 mg/kg | 40.1 |

Data sourced from a pharmacokinetic study in rats.[3]

Experimental Protocols

The analysis of the intracellular activation of PMEA prodrugs relies on robust experimental methods to separate and quantify the parent drug and its phosphorylated metabolites from complex cellular matrices.

Protocol: Quantification of Intracellular PMEA Metabolites

This protocol provides a general workflow for the extraction and analysis of PMEA and its phosphorylated forms from cultured cells using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Drug Incubation:

- Plate hepatic cells (e.g., HepG2, Huh-7, or primary human hepatocytes) in appropriate culture vessels and grow to near confluency.

- Incubate the cells with the PMEA prodrug at the desired concentration (e.g., 10 µM) for a specified time course (e.g., 24 hours).

2. Cell Harvesting and Lysis:

- Wash the cell monolayers with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

- Lyse the cells by adding a cold extraction solvent (e.g., 70% methanol).

- Scrape the cells and collect the lysate.

3. Metabolite Extraction:

- Vortex the cell lysate vigorously.

- Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

- Collect the supernatant containing the intracellular metabolites.

- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

- Reconstitute the dried extract in a suitable mobile phase.

- Inject the sample into an LC-MS/MS system.

- Separate the metabolites (PMEA, PMEAp, PMEApp) using an appropriate chromatography column (e.g., a reverse-phase or ion-exchange column).

- Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte.

The following diagram visualizes this experimental workflow.

Conclusion

The prodrug strategy is essential for the therapeutic efficacy of PMEA, transforming a poorly permeable compound into an orally bioavailable antiviral agent. The intracellular activation pathway, involving rapid enzymatic de-esterification followed by two crucial phosphorylation steps, efficiently generates the active PMEA diphosphate within target cells. The long intracellular half-life of this active metabolite contributes significantly to its potent antiviral activity.[7] Understanding this pathway and the methods used to quantify its intermediates is critical for the development and optimization of next-generation nucleotide analog prodrugs.

References

- 1. PMPA and PMEA prodrugs for the treatment of HIV infections and human papillomavirus (HPV) associated neoplasia and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of selected prodrugs of PMEA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 7. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is Adefovir Dipivoxil used for? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate Against Hepatitis B Virus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B Virus (HBV) infection is a significant global health issue, with millions suffering from chronic infection that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. Nucleoside and nucleotide analogs are a cornerstone of anti-HBV therapy.[1][2] These compounds typically act by inhibiting the HBV polymerase, a reverse transcriptase, thereby terminating the viral DNA chain elongation.[3] Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a nucleotide analog structurally related to potent anti-HBV agents like Adefovir and Tenofovir.[4][5][6] This document provides detailed protocols for the in vitro evaluation of its antiviral efficacy and cytotoxicity.

The primary cell line for these assays is the HepG2.2.15 cell line, a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV particles.[7][8][9] The assessment of antiviral activity involves quantifying the reduction in viral replication markers, specifically Hepatitis B surface antigen (HBsAg), Hepatitis B e-antigen (HBeAg), and HBV DNA levels in the cell culture supernatant.[9] Cytotoxicity is evaluated to determine the compound's therapeutic window.

Mechanism of Action of Nucleotide Analogs

Nucleotide analogs like this compound are designed to mimic natural deoxynucleotides. Following cellular uptake, they are phosphorylated to their active triphosphate form.[10][11] This active form then competes with the natural substrate for incorporation into the elongating viral DNA chain by the HBV polymerase.[10] Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[3]

Caption: Mechanism of Action of Nucleotide Analogs against HBV.

Experimental Protocols

Cell Culture and Maintenance

The HepG2.2.15 cell line is the standard model for these experiments.[7][8]

-

Cell Line: HepG2.2.15 (derived from HepG2, stably expressing HBV).[8]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain selection for the HBV-expressing cells.[9][12]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12]

-

Subculturing: Cells should be passaged every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.[13]

-

Materials:

-

HepG2.2.15 cells

-

96-well plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "cells only" (no compound) and "medium only" (no cells) controls.[3]

-

Incubate the plate for 9 days, with medium and compound changes every 3 days to mimic the antiviral assay conditions.[3]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[3]

-

Antiviral Activity Assay

This protocol assesses the ability of the compound to inhibit HBV replication.

-

Materials:

-

HepG2.2.15 cells

-

24-well plates

-

Test compound

-

-

Procedure:

-

Seed HepG2.2.15 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[16]

-

Treat the cells with various concentrations of the test compound. Include a "no-drug" control.

-

Incubate the cells for 9 days, replacing the medium with fresh compound-containing medium every 3 days.[3][16]

-

At the end of the treatment period, collect the cell culture supernatant for HBsAg, HBeAg, and HBV DNA analysis.

-

Quantification of Antiviral Activity

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of HBsAg and HBeAg in the cell culture supernatant.[17][18] This is a "sandwich" ELISA where the antigen in the sample is captured between two layers of antibodies.[19][20]

-

Procedure:

-

Use commercially available HBsAg and HBeAg ELISA kits.

-

Follow the manufacturer's instructions for the assay. Generally, this involves adding the cell culture supernatant to antibody-coated microplate wells.

-

After incubation and washing steps, a horseradish peroxidase (HRP)-conjugated antibody is added.[19]

-

A substrate solution (like TMB) is then added, and the color development is proportional to the amount of antigen present.[19]

-

The reaction is stopped, and the absorbance is read on a microplate reader.

-

The 50% effective concentration (EC50) is calculated from the dose-response curve.

-

-

Principle: Real-time quantitative PCR (qPCR) is used to measure the amount of extracellular HBV DNA.[21]

-

Procedure:

-

DNA Extraction: Extract HBV DNA from the collected cell culture supernatant using a commercial viral DNA extraction kit.[3][21]

-

qPCR Reaction:

-

Quantification: Use a standard curve generated from a plasmid containing the HBV genome to quantify the HBV DNA copy number in each sample.[23]

-

The EC50 value is determined from the dose-response curve.

-

Caption: Workflow for In Vitro Anti-HBV Testing.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on HepG2.2.15 Cells

| Compound | CC50 (µM) |

| Test Compound | Value |

| Positive Control (e.g., Adefovir) | Value |

Table 2: Antiviral Activity of this compound against HBV

| Compound | Assay | EC50 (µM) |

| Test Compound | HBsAg ELISA | Value |

| HBeAg ELISA | Value | |

| HBV DNA qPCR | Value | |

| Positive Control (e.g., Adefovir) | HBsAg ELISA | Value |

| HBeAg ELISA | Value | |

| HBV DNA qPCR | Value |

Table 3: Selectivity Index of this compound

| Compound | Selectivity Index (SI = CC50 / EC50) |

| Test Compound (based on qPCR) | Value |

| Positive Control (e.g., Adefovir) | Value |

A higher selectivity index indicates a more favorable therapeutic window for the compound.

References

- 1. Nucleoside analogs as anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Randomized controlled study of tenofovir and adefovir in chronic hepatitis B virus and HIV infection: ACTG A5127 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. wjgnet.com [wjgnet.com]

- 10. researchgate.net [researchgate.net]

- 11. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 14. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sceti.co.jp [sceti.co.jp]

- 18. medicallabnotes.com [medicallabnotes.com]

- 19. atlas-medical.com [atlas-medical.com]

- 20. access.wiener-lab.com [access.wiener-lab.com]

- 21. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]

How to dissolve Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, commonly known as Adefovir Dipivoxil, for in vitro cell culture experiments. Adefovir Dipivoxil is a prodrug of adefovir, a potent antiviral agent against the hepatitis B virus (HBV).[1][2]

Product Information

-

Chemical Name: this compound

-

Molecular Formula: C₂₀H₃₂N₅O₈P[1]

-

Molecular Weight: 501.5 g/mol [1]

-

Storage: Store at -20°C for long-term stability (≥4 years)[1]

Solubility Data

Adefovir Dipivoxil exhibits poor aqueous solubility, particularly at neutral pH, which is a critical consideration for cell culture applications.[2] Its solubility is significantly enhanced in organic solvents.[1][2]

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | ~30 mg/mL[1] | ~59.8 | N/A |

| DMSO | 93 mg/mL[3] | 185.45 | Sonication is recommended[3] |

| Ethanol | ~30 mg/mL[1] | ~59.8 | N/A |

| Ethanol | 93 mg/mL[3] | 185.45 | Sonication is recommended[3] |

| Dimethyl Formamide | ~30 mg/mL[1] | ~59.8 | N/A |

| Water (pH 2.0) | 19 mg/mL[2][4] | 37.9 | N/A |

| Water (pH 7.2) | 0.4 mg/mL[2][4] | 0.8 | Slightly soluble[3] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL[3] | 6.58 | Sonication is recommended[3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Adefovir Dipivoxil, which can be stored for later use.

Materials:

-

Adefovir Dipivoxil powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[2]

-

Sterile, conical or microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

In a sterile tube, weigh out the desired amount of Adefovir Dipivoxil powder. For a 10 mM stock solution, this would be 5.015 mg per 1 mL of DMSO.

-

Add the appropriate volume of anhydrous, high-purity DMSO to the tube.

-

Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.[2] Gentle warming to 37°C can aid dissolution.

-

To ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

-

Store the aliquots in tightly sealed vials at -20°C or -80°C.[2]

Protocol 2: Dilution of Adefovir Dipivoxil for Cell Culture Treatment

This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM Adefovir Dipivoxil stock solution in DMSO (from Protocol 1)

-

Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)[5]

-

Sterile conical or microcentrifuge tubes

Procedure:

-

Determine the final concentration of Adefovir Dipivoxil required for your experiment.

-